molecular formula C19H25N3O3S B2544348 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone CAS No. 850937-12-1

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone

Cat. No. B2544348
M. Wt: 375.49
InChI Key: NJBSCWSITLJIBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H25N3O3S . It’s a complex organic compound that includes several functional groups, including an oxadiazole ring and an ethoxyphenyl group .

Scientific Research Applications

Antimicrobial Activities

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. A study highlighted the synthesis of thiazoles and their fused derivatives, including oxadiazoles, showing significant in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008). Another research focused on the synthesis of Schiff bases using oxadiazole derivatives, revealing excellent antimicrobial activity compared to other derivatives (Puthran et al., 2019).

Anticancer Properties

Oxadiazole compounds have shown promising anticancer activities. For instance, thiazolyl(hydrazonoethyl)thiazoles, synthesized through a one-pot three-component reaction, exhibited potent anti-breast cancer activities (Mahmoud et al., 2021). Another study synthesized novel oxadiazole derivatives, demonstrating significant anticandidal activity with low cytotoxicities, highlighting their potential as anticancer agents (Kaplancıklı et al., 2014).

Optoelectronic Applications

Research on oxadiazole derivatives extends into optoelectronics, where their photophysical and electrochemical properties are harnessed for applications like organic light-emitting diodes (OLEDs) and solar cells. A comprehensive study on novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives explored their suitability for optoelectronic applications through both computational and experimental approaches (Thippeswamy et al., 2021).

Corrosion Inhibition

The corrosion inhibition properties of oxadiazole derivatives for metals in acidic environments have been investigated, demonstrating their efficacy in protecting metals from corrosion. A study on the effect of substitution and temperature on benzimidazole bearing 1,3,4-oxadiazoles revealed their potential as corrosion inhibitors for mild steel in sulfuric acid (Ammal et al., 2018).

properties

IUPAC Name

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-3-15-7-5-6-12-22(15)17(23)13-26-19-21-20-18(25-19)14-8-10-16(11-9-14)24-4-2/h8-11,15H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBSCWSITLJIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone

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